molecular formula C7H4BrFO2 B2397366 4-Bromo-5-fluoro-2-hydroxybenzaldehyde CAS No. 1427405-76-2

4-Bromo-5-fluoro-2-hydroxybenzaldehyde

Cat. No.: B2397366
CAS No.: 1427405-76-2
M. Wt: 219.009
InChI Key: KZXYTQOZAFEXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrFO2 and a molecular weight of 219.01 g/mol . This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde typically involves the bromination and fluorination of a hydroxybenzaldehyde precursor. One common method includes the reaction of 2-hydroxybenzaldehyde with bromine and fluorine sources under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloroethane, with the addition of a catalyst to facilitate the halogenation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the halogenation steps.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: 4-Bromo-5-fluoro-2-hydroxybenzoic acid.

    Reduction: 4-Bromo-5-fluoro-2-hydroxybenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-Bromo-5-fluoro-2-hydroxybenzaldehyde is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoro-2-hydroxybenzaldehyde involves its interaction with biological molecules through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s reactivity and binding affinity to specific molecular targets .

Comparison with Similar Compounds

  • 4-Bromo-2-hydroxybenzaldehyde
  • 5-Fluoro-2-hydroxybenzaldehyde
  • 4-Bromo-5-fluoro-2-methoxybenzaldehyde

Uniqueness: 4-Bromo-5-fluoro-2-hydroxybenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups, which confer distinct reactivity and binding properties. This combination of functional groups is not commonly found in other benzaldehyde derivatives, making it a valuable compound for specialized applications .

Properties

IUPAC Name

4-bromo-5-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO2/c8-5-2-7(11)4(3-10)1-6(5)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZXYTQOZAFEXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427405-76-2
Record name 4-bromo-5-fluoro-2-hydroxybenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.